N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group. Benzo[d]thiazol-2-yl is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The hydroxyphenyl group is a phenyl group with a hydroxyl (-OH) substituent. Dihydrobenzo[b][1,4]dioxine-2-carboxamide is a bicyclic system with two oxygen atoms in a six-membered ring fused to a benzene ring, with a carboxamide group attached to one of the carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzo[d]thiazol-2-yl with other reagents. For example, 4-(benzo[d]thiazol-2-yl)benzenamine was reacted with aryl isothiocyanates to give 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the cyclization of thioureas with acid to afford oxadiazinane-thiones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by their NMR spectra .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. These molecules were compared with standard reference drugs, and their better inhibition potency was observed . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to synthesize benzothiazole derivatives. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.
Organic Light-Emitting Diodes (OLEDs)
Functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands, along with their boron complexes, have been successfully used as dopant emitters in organic light-emitting diodes (OLEDs). These materials exhibit strong emission and low turn-on voltages, with the boron complex-based devices showing superior electroluminescence performance compared to the ligand alone .
Antimicrobial Properties
Thiazole-based compounds have been explored for their antimicrobial activity. For instance, a 2,4-disubstituted thiazole derivative demonstrated potent inhibitory activity against microbial growth, with a minimum inhibitory concentration (MIC) comparable to that of the standard drug vancomycin .
Antibacterial Screening
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were synthesized and screened for in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c25-16-11-13(9-10-14(16)22-24-15-5-1-4-8-20(15)29-22)23-21(26)19-12-27-17-6-2-3-7-18(17)28-19/h1-11,19,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYYMMJJMOTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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